

# A Comparative Meta-Analysis of TP508 (Rusalatide) Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TP-008    |           |
| Cat. No.:            | B10829192 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the available clinical trial data for TP508, also known as Rusalatide. The initial query for "**TP-008**" has been interpreted as a likely reference to TP508, a peptide therapeutic that has undergone clinical investigation for tissue regeneration. This document objectively compares the performance of TP508 with alternative therapies in its primary target indications: diabetic foot ulcers and fracture repair. The information is presented through structured data tables, detailed experimental protocols, and signaling pathway diagrams to facilitate a thorough understanding and comparison.

### TP508 (Rusalatide): An Overview

TP508 is a synthetic 23-amino acid peptide that represents a receptor-binding domain of human thrombin. Unlike thrombin, TP508 does not possess enzymatic activity and does not interfere with blood coagulation. Its mechanism of action is centered on stimulating a cascade of cellular events that promote tissue repair and regeneration. This includes enhancing angiogenesis, modulating inflammatory responses, and stimulating the proliferation and mobilization of progenitor stem cells.

# Comparison in the Treatment of Diabetic Foot Ulcers



The standard of care for diabetic foot ulcers typically involves debridement, infection control, and off-loading of pressure from the affected area.[1][2][3][4] Adjuvant therapies, such as growth factors, are sometimes used to enhance healing. One of the most established alternatives to TP508 in this indication is Becaplermin, a recombinant human platelet-derived growth factor (rhPDGF).

# Quantitative Data Comparison: Diabetic Foot Ulcer Healing



| Treatment<br>Group                    | Study                                               | Primary<br>Endpoint                          | Result                                                            | Statistical<br>Significance |
|---------------------------------------|-----------------------------------------------------|----------------------------------------------|-------------------------------------------------------------------|-----------------------------|
| TP508 (10 μg)                         | Phase I/II Clinical<br>Trial                        | Percentage of subjects with complete healing | 72% more<br>subjects with<br>complete healing<br>than placebo.[5] | p<0.05                      |
| Median time to 100% closure           | Decreased by approximately 40% compared to placebo. | p<0.05                                       |                                                                   |                             |
| Mean closure<br>rate                  | Increased by approximately 80% compared to placebo. | p<0.05                                       |                                                                   |                             |
| Becaplermin<br>(100 μg/g)             | Combined analysis of four randomized studies        | Increase in complete healing vs. placebo     | 39% increase in complete healing (50% vs. 36%).                   | p=0.007                     |
| Time to complete healing              | Reduced by 30% (14.1 weeks vs. 20.1 weeks).         | p=0.01                                       |                                                                   |                             |
| Standard of Care<br>(Placebo)         | Phase I/II Clinical<br>Trial (TP508)                | Complete<br>healing in heel<br>ulcers        | 0% (0/5) of placebo-treated heel ulcers healed completely.        | N/A                         |
| Combined<br>analysis<br>(Becaplermin) | Percentage of complete healing                      | 36%.                                         | N/A                                                               |                             |

## **Experimental Protocols: Key Clinical Trials**

TP508 Phase I/II Trial for Diabetic Foot Ulcers:



- Study Design: A 60-subject, prospective, randomized, double-blind, placebo-controlled multicenter trial.
- Patient Population: Subjects with diabetic foot ulcers.
- Intervention: Topical application of TP508 (Chrysalin) in saline (1 μg or 10 μg doses) or saline alone (placebo) twice weekly.
- Standard Care: All patients received standardized wound care and off-loading of the ulcer.
- Primary Endpoints: Incidence of complete wound closure, time to complete closure, and rate
  of wound closure.
- Safety Assessment: Monitoring of local wound reactions, adverse events, and laboratory tests.

Becaplermin Pivotal Trials for Diabetic Foot Ulcers:

- Study Design: Combined analysis of four multicenter, randomized, parallel-group, placebocontrolled studies.
- Patient Population: Patients with chronic, full-thickness, lower extremity diabetic ulcers.
- Intervention: Once-daily topical administration of Becaplermin gel (100  $\mu$ g/g) or a placebo gel.
- Standard Care: Good ulcer care was provided to all patients.
- Primary Endpoints: Incidence of complete healing and time to complete healing.
- Safety Assessment: Monitoring of adverse events during treatment and a 3-month follow-up period.

# Signaling Pathway and Experimental Workflow





Click to download full resolution via product page

Caption: TP508 signaling pathway initiating tissue repair.





Click to download full resolution via product page

Caption: Generalized workflow for a diabetic foot ulcer clinical trial.

# **Comparison in the Treatment of Fracture Repair**

The standard of care for fractures typically involves immobilization (e.g., casting) and, in some cases, surgical intervention (e.g., open reduction and internal fixation). Pharmacological interventions to accelerate healing are an area of active research. Alternatives to TP508 for enhancing bone healing include Bone Morphogenetic Proteins (BMPs) and Teriparatide (a recombinant form of parathyroid hormone).



**Ouantitative Data Comparison: Fracture Healing** 

| Treatment<br>Group                                          | Study                                        | Primary Endpoint                                               | Result                                          | Statistical<br>Significance      |
|-------------------------------------------------------------|----------------------------------------------|----------------------------------------------------------------|-------------------------------------------------|----------------------------------|
| TP508<br>(Rusalatide)                                       | Phase III Distal<br>Radius Fracture          | Time to removal of immobilization (Intent-to-treat population) | Failed to meet primary endpoint.                | Not significant                  |
| Subset analysis<br>(Osteopenic<br>women)                    | Time to removal of immobilization            | Met primary clinical endpoint.                                 | Significant                                     |                                  |
| Radiographic<br>healing (Intent-<br>to-treat<br>population) | Significantly accelerated.                   | Significant                                                    |                                                 | _                                |
| Bone<br>Morphogenetic<br>Proteins (BMPs)                    | Meta-analysis<br>(Acute tibial<br>fractures) | Healing rates without a secondary procedure                    | Increased healing rates compared to usual care. | RR 1.19 (95% CI<br>0.99 to 1.43) |
| Meta-analysis<br>(Nonunions)                                | Union<br>achievement                         | No significant difference compared to bone grafts.             | RR 1.02 (95% CI<br>0.90 to 1.15)                |                                  |
| Teriparatide                                                | Systematic Review (Osteoporotic fractures)   | Radiographic<br>bone healing                                   | Positive effects in 6 out of 9 studies.         | Variable                         |
| Functional recovery (Pain reduction, mobilization)          | Positive effects in 6 out of 9 studies.      | Variable                                                       |                                                 |                                  |
| Standard of Care (e.g., Casting)                            | N/A                                          | Baseline for comparison                                        | N/A                                             | N/A                              |



### **Experimental Protocols: Key Clinical Trials**

TP508 Phase III Trial for Distal Radius Fractures:

- Study Design: A large-scale, randomized, placebo-controlled Phase III clinical trial.
- Patient Population: Patients with distal radius fractures.
- Intervention: Local administration of Rusalatide acetate.
- Primary Endpoint: Time to removal of immobilization (cast or fixation).
- Secondary Endpoint: Radiographic assessment of fracture healing.

Bone Morphogenetic Protein (BMP) Trials (General Protocol):

- Study Design: Typically randomized controlled trials comparing BMP with standard of care or bone grafting.
- Patient Population: Adults with acute fractures (e.g., tibial) or nonunions.
- Intervention: Surgical implantation of a BMP-containing matrix (e.g., rhBMP-2 or rhBMP-7) at the fracture site.
- Primary Endpoints: Rate of fracture union, time to union, and need for secondary interventions.

Teriparatide Trials for Fracture Healing (General Protocol):

- Study Design: Randomized controlled trials and retrospective studies.
- Patient Population: Primarily osteoporotic patients with various types of fractures.
- Intervention: Daily or weekly subcutaneous injections of Teriparatide.
- Primary Endpoints: Radiographic evidence of fracture healing (e.g., callus formation) and functional outcomes (e.g., pain reduction, mobility).





### **Signaling Pathway and Experimental Workflow**



Click to download full resolution via product page

Caption: Convergent pathways in pharmacological fracture healing.





Click to download full resolution via product page

Caption: Generalized workflow for a fracture healing clinical trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Review of the Literature on the Impact of Teriparatide Use on Bone Healing | Quality in Sport [apcz.umk.pl]
- 2. JBJS: An Injectable BMP Cocktail for Fracture-Healing—A Study That Others Have Only Imagined [jbjs.org]
- 3. Thieme E-Journals Osteosynthesis and Trauma Care / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. bmjopen.bmj.com [bmjopen.bmj.com]
- To cite this document: BenchChem. [A Comparative Meta-Analysis of TP508 (Rusalatide)
   Clinical Trial Data]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b10829192#meta-analysis-of-tp-008-clinical-trial-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com